molecular formula C6H6ClFN2 B13981083 2-Chloro-5-fluorobenzene-1,3-diamine

2-Chloro-5-fluorobenzene-1,3-diamine

Cat. No.: B13981083
M. Wt: 160.58 g/mol
InChI Key: PWWXYKVIPYMDPX-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and chlorine and fluorine atoms are substituted at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the diazotization of 2-chloro-5-fluoroaniline followed by reduction. The process begins with the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-5-fluoroaniline, which undergoes diazotization and subsequent reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance yield and safety. The use of tubular reactors for diazotization reactions helps minimize side reactions and improve the stability of the diazonium salt intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorobenzene-1,2-diamine
  • 3-Chloro-5-fluorobenzene-1,2-diamine
  • 2-Chloro-4-fluorobenzene-1,3-diamine

Uniqueness

2-Chloro-5-fluorobenzene-1,3-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

2-chloro-5-fluorobenzene-1,3-diamine

InChI

InChI=1S/C6H6ClFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2

InChI Key

PWWXYKVIPYMDPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)F

Origin of Product

United States

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